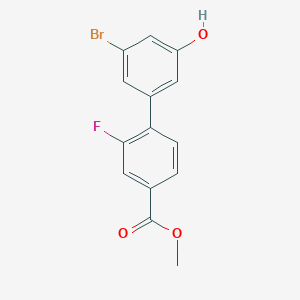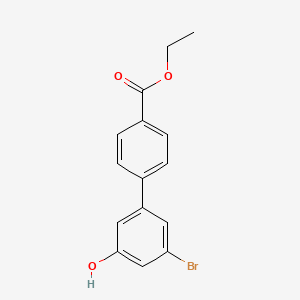
3-Bromo-5-(4-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(4-trifluoromethylphenyl)phenol, 95% (3-Br-5-(4-TFP)P) is an organic compound which has a variety of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 307.01 g/mol. It is soluble in water, alcohol, and other organic solvents. 3-Br-5-(4-TFP)P is used in a variety of biochemical and physiological studies, including studies of the mechanism of action of enzymes, the structure of proteins, and the biochemistry of cell membranes. In addition, 3-Br-5-(4-TFP)P is used in the synthesis of other compounds, such as pharmaceuticals, pesticides, and fragrances.
Wissenschaftliche Forschungsanwendungen
3-Br-5-(4-TFP)P has a variety of uses in scientific research. It is used in biochemical and physiological studies, including studies of the mechanism of action of enzymes, the structure of proteins, and the biochemistry of cell membranes. In addition, 3-Br-5-(4-TFP)P is used in the synthesis of other compounds, such as pharmaceuticals, pesticides, and fragrances.
Wirkmechanismus
The mechanism of action of 3-Br-5-(4-TFP)P is not fully understood. However, it is thought to interact with proteins and enzymes in a variety of ways. For example, it may bind to specific sites on proteins, resulting in changes in their structure and function. It may also act as a substrate for enzymes, resulting in the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-5-(4-TFP)P are not fully understood. However, it is known to interact with proteins and enzymes in a variety of ways. For example, it may bind to specific sites on proteins, resulting in changes in their structure and function. It may also act as a substrate for enzymes, resulting in the formation of new products. In addition, it may interact with cell membranes, resulting in changes in their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Br-5-(4-TFP)P in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized in a two-step process. In addition, it is soluble in water, alcohol, and other organic solvents, making it easy to work with in the laboratory. However, it is important to note that 3-Br-5-(4-TFP)P is a relatively new compound and its effects on proteins and enzymes are not fully understood.
Zukünftige Richtungen
There are several potential future directions for research into 3-Br-5-(4-TFP)P. These include further studies of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and fragrances. In addition, further research is needed to better understand its mechanism of action and its interactions with proteins and enzymes. Finally, further research is needed to investigate its potential toxicity and its potential uses in medical treatments.
Synthesemethoden
3-Br-5-(4-TFP)P can be synthesized in a two-step process. The first step involves the reaction of 4-trifluoromethylphenol with bromine in acetic acid to form the intermediate, 4-bromo-4-trifluoromethylphenol. The second step involves the reaction of the intermediate with sodium hydroxide in methanol to form 3-Br-5-(4-TFP)P. The reaction is carried out at a temperature of 80-85°C for 4-5 hours. The yield of the reaction is typically 95%.
Eigenschaften
IUPAC Name |
3-bromo-5-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-11-5-9(6-12(18)7-11)8-1-3-10(4-2-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMARVZFHSLEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686448 |
Source


|
| Record name | 5-Bromo-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261964-50-4 |
Source


|
| Record name | 5-Bromo-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


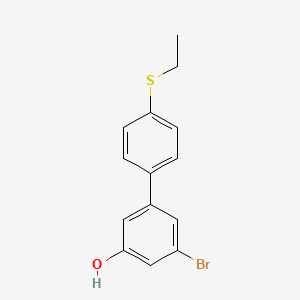


![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
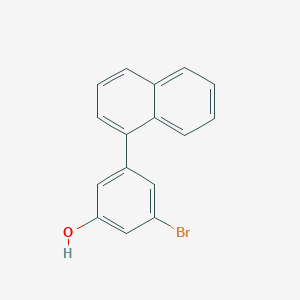
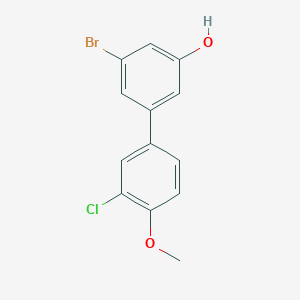

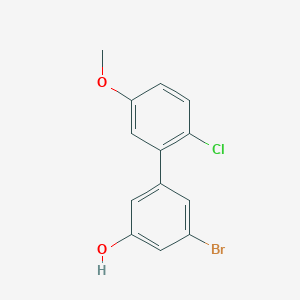
![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)

